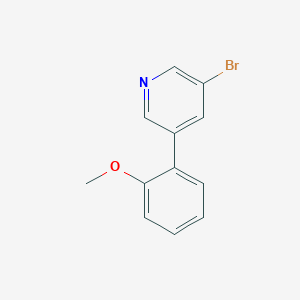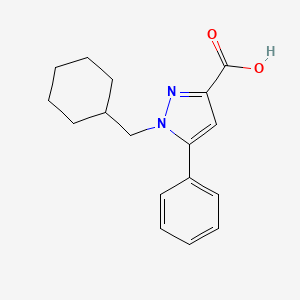
2,2-Dimethyl-1,2,5,6-tetrahydropyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-2,3-dihydro-1H-pyrazine is a nitrogen-containing heterocyclic compound It is characterized by a pyrazine ring with two methyl groups attached at the 6th position and a dihydro structure, indicating partial saturation of the ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-dimethyl-2,3-dihydro-1H-pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-diaminobutane with glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrazine ring.
Industrial Production Methods: Industrial production of 6,6-dimethyl-2,3-dihydro-1H-pyrazine often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemistry but is optimized for large-scale production with considerations for cost, efficiency, and safety.
化学反応の分析
Types of Reactions: 6,6-Dimethyl-2,3-dihydro-1H-pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6,6-dimethylpyrazine.
Reduction: Reduction reactions can further saturate the ring, leading to fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: 6,6-Dimethylpyrazine.
Reduction: Fully hydrogenated pyrazine derivatives.
Substitution: Various substituted pyrazines depending on the reagents used.
科学的研究の応用
6,6-Dimethyl-2,3-dihydro-1H-pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flavors and fragrances due to its distinctive aroma.
作用機序
The mechanism of action of 6,6-dimethyl-2,3-dihydro-1H-pyrazine in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the targets, leading to the observed biological effects.
類似化合物との比較
6,6-Dimethylpyrazine: Lacks the dihydro structure, making it more aromatic and less reactive.
2,3-Dihydro-1H-pyrazine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
Pyrazine: The parent compound without any substituents, used as a reference for comparing reactivity and properties.
Uniqueness: 6,6-Dimethyl-2,3-dihydro-1H-pyrazine is unique due to the presence of both methyl groups and the dihydro structure. This combination imparts specific chemical properties, such as increased stability and distinct reactivity patterns, making it valuable for various applications.
特性
分子式 |
C6H12N2 |
|---|---|
分子量 |
112.17 g/mol |
IUPAC名 |
6,6-dimethyl-2,3-dihydro-1H-pyrazine |
InChI |
InChI=1S/C6H12N2/c1-6(2)5-7-3-4-8-6/h5,8H,3-4H2,1-2H3 |
InChIキー |
CTZVYIJJRBEMRT-UHFFFAOYSA-N |
正規SMILES |
CC1(C=NCCN1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B12081930.png)
![1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-](/img/structure/B12081936.png)

![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)


![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)

![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)

![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
